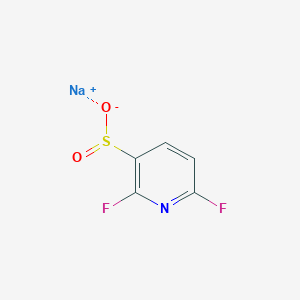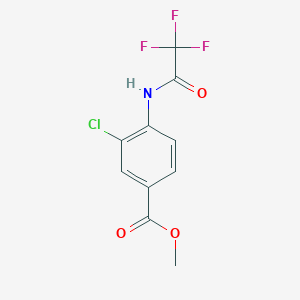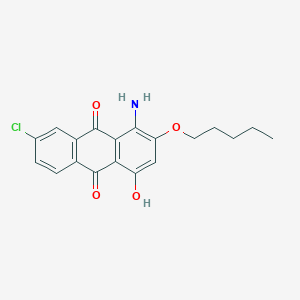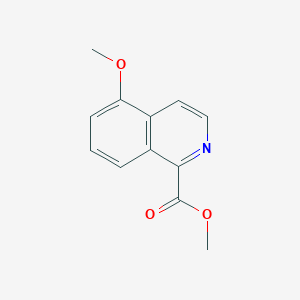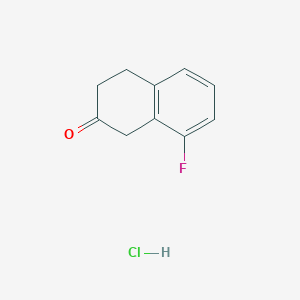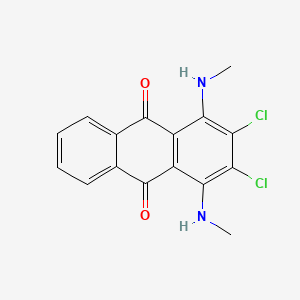
2,2'-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is an organic compound characterized by its unique structure, which includes two 1,3-diphenylpropane-1,3-dione moieties connected by a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) typically involves the condensation of 1,4-phenylenediamine with two equivalents of 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- 2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Uniqueness
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C36H26O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[4-(1,3-dioxo-1,3-diphenylpropan-2-yl)phenyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C36H26O4/c37-33(27-13-5-1-6-14-27)31(34(38)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32(35(39)29-17-9-3-10-18-29)36(40)30-19-11-4-12-20-30/h1-24,31-32H |
InChI Key |
DIXRFHQLSOQJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


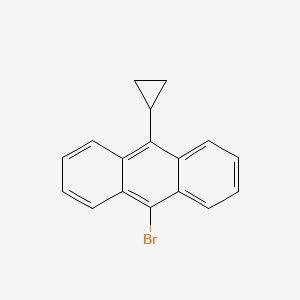
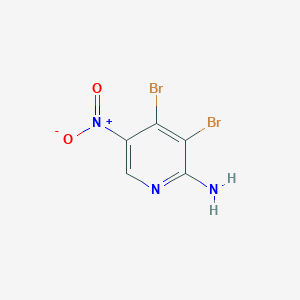

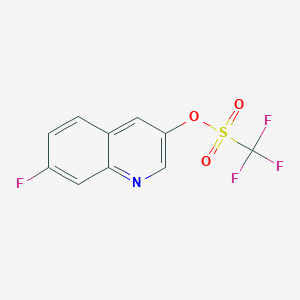
![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
